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Compound of Interest

Compound Name: 5-Fam-pmdm6

Cat. No.: B15137275 Get Quote

This guide provides a comparative overview of the fluorescent-labeled peptide probe, 5-Fam-
pmdm6, in the context of its interaction with the oncoprotein MDM2. While 5-Fam-pmdm6 is

established as a valuable tool for assessing the binding of inhibitors to MDM2, specific

quantitative data on its own binding affinity is not readily available in public literature. Therefore,

this guide will focus on its application and compare the binding affinities of other well-

characterized peptide and small-molecule inhibitors of the p53-MDM2 interaction, which are

typically evaluated using assays where a probe like 5-Fam-pmdm6 is employed.

Introduction to the p53-MDM2 Interaction and the
Role of 5-Fam-pmdm6
The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is

a critical checkpoint in cell cycle control and apoptosis.[1] In many cancers, MDM2 is

overexpressed, leading to the inactivation of p53.[2] Consequently, the development of

inhibitors that can disrupt the p53-MDM2 interaction is a significant therapeutic strategy.[3]

5-Fam-pmdm6 is a fluorescently-labeled peptide probe designed for use in MDM2-binding

assays.[4] It is utilized in techniques such as Fluorescence Polarization (FP) to screen for and

characterize compounds that inhibit the MDM2-p53 interaction.[1] In a typical competitive

binding assay, an inhibitor will displace the 5-Fam-pmdm6 probe from the MDM2 protein,

resulting in a measurable change in the fluorescence polarization signal.
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While the precise dissociation constant (Kd) for 5-Fam-pmdm6 is not specified in the reviewed

literature, its utility lies in enabling the quantitative assessment of other ligands. The following

table summarizes the binding affinities of several key peptides for MDM2 and its homolog,

MDMX. These values are typically determined by competitive assays, such as FP or Surface

Plasmon Resonance (SPR).

Peptide/Compound Target(s) Affinity (IC50/Kd) Assay Method

pDIQ MDM2 IC50 = 8 nM Not Specified

MDMX IC50 = 110 nM

PMI-M3 MDM2 Low picomolar Kd SPR, FP, ITC

MDMX Low picomolar Kd

p53 (wild-type

peptide)
MDM2 Kd ≈ 60-700 nM Not Specified

p53-P27S MDM2 Kd = 4.7 nM Not Specified

PMI MDM2 Low nanomolar affinity Not Specified

MDMX Low nanomolar affinity

Data sourced from multiple studies on MDM2/MDMX inhibitors.

Experimental Protocols
A common method for determining the binding affinity of unlabelled compounds to MDM2,

using a fluorescent probe like 5-Fam-pmdm6, is the competitive Fluorescence Polarization

(FP) assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the MDM2-p53

interaction.

Materials:

Recombinant human MDM2 protein (N-terminal domain)
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5-Fam-pmdm6 (or another suitable fluorescent peptide probe)

Test compound (inhibitor)

Assay Buffer (e.g., PBS, 0.01% Tween-20)

384-well, non-stick, black plates

Plate reader with fluorescence polarization capabilities

Procedure:

Reagent Preparation:

Prepare a stock solution of the test compound in DMSO.

Create a serial dilution of the test compound in the assay buffer.

Prepare a solution of MDM2 protein at a concentration twice the final desired

concentration.

Prepare a solution of 5-Fam-pmdm6 at a concentration twice the final desired

concentration. The final concentration of the probe should be close to its Kd for MDM2 for

optimal results.

Assay Setup:

Add a fixed volume of the MDM2 protein solution to each well of the 384-well plate.

Add the serially diluted test compound to the wells.

Include control wells:

Negative control (0% inhibition): MDM2 and 5-Fam-pmdm6 without any inhibitor.

Positive control (100% inhibition): 5-Fam-pmdm6 in buffer without MDM2.

Initiate the binding reaction by adding the 5-Fam-pmdm6 solution to all wells.
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Incubation and Measurement:

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow

the binding to reach equilibrium.

Measure the fluorescence polarization of each well using a plate reader with appropriate

excitation and emission filters for the 5-FAM fluorophore (excitation ~485 nm, emission

~535 nm).

Data Analysis:

The raw fluorescence polarization data is converted to percent inhibition relative to the

positive and negative controls.

The percent inhibition is plotted against the logarithm of the inhibitor concentration.

The resulting sigmoidal dose-response curve is fitted to a suitable model (e.g., four-

parameter logistic regression) to determine the IC50 value.

The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, which

requires knowledge of the fluorescent probe's concentration and its Kd for MDM2.
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Caption: Competitive Fluorescence Polarization Assay Workflow.
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Caption: p53-MDM2 Signaling Pathway and Point of Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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